Ethyl1-(4-oxochroman-7-yl)cyclopentanecarboxylate
Description
Ethyl 1-(4-oxochroman-7-yl)cyclopentanecarboxylate is a cyclopentanecarboxylate derivative featuring a 4-oxochroman-7-yl substituent. The compound combines a bicyclic chroman-4-one moiety with an ethyl ester group on the cyclopentane ring. Chroman-4-one derivatives are known for their biological relevance, including antioxidant and anti-inflammatory activities.
Properties
CAS No. |
2177266-77-0 |
|---|---|
Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
ethyl 1-(4-oxo-2,3-dihydrochromen-7-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C17H20O4/c1-2-20-16(19)17(8-3-4-9-17)12-5-6-13-14(18)7-10-21-15(13)11-12/h5-6,11H,2-4,7-10H2,1H3 |
InChI Key |
ZWAUPLNSQLNVFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C2=CC3=C(C=C2)C(=O)CCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl1-(4-oxochroman-7-yl)cyclopentanecarboxylate typically involves a multi-step process. One common method is the cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions . This method is practical and convenient, allowing for the efficient production of ester-containing chroman-4-ones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl1-(4-oxochroman-7-yl)cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl1-(4-oxochroman-7-yl)cyclopentanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of various materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl1-(4-oxochroman-7-yl)cyclopentanecarboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Compounds:
Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride Structure: Cyclopentane ring with methyl ester and methylamino groups. Synthesis: Derived via reaction of methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate with methylamine, followed by HCl treatment. 1H-NMR: δ 9.18 (2H, brs), 7.48–7.11 (aromatic protons from toluenesulfonate counterion), 3.79 (methyl ester), 2.57 (methylamino).
Methyl 1-((Methylamino)cyclopentanecarboxylate 4-Toluenesulfonate Structure: Similar to the above but with a toluenesulfonate counterion. Synthesis: Involves tert-butoxycarbonyl (Boc) protection/deprotection steps. 1H-NMR: δ 7.28 (brs, NH), 3.58 (methyl ester), 1.36 (tert-butyl group from Boc).
Ethyl 1-(4-Oxochroman-7-yl)cyclopentanecarboxylate
- Structure : Chroman-4-one substituent at position 7 and ethyl ester.
- Inferred Properties :
- The 4-oxo group in chroman may increase hydrogen-bonding capacity compared to methylamino/toluenesulfonate groups.
- Ethyl ester likely improves lipophilicity vs.
Spectral and Physicochemical Data
Research Implications and Limitations
- Structural Insights: The chroman-4-one moiety in Ethyl 1-(4-oxochroman-7-yl)cyclopentanecarboxylate distinguishes it from amino- or sulfonate-substituted analogues, suggesting divergent biological targets.
- Data Gaps : Direct experimental data (e.g., NMR, bioactivity) for the target compound is absent in the provided evidence. Comparisons rely on structural extrapolation.
- Synthetic Challenges: Introducing the chroman-4-one group may require specialized catalysts or conditions compared to simpler methylamino derivatives.
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